molecular formula C19H20ClN3O4S B3579602 N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3579602
M. Wt: 421.9 g/mol
InChI Key: AAXMKFRMFHALHJ-UHFFFAOYSA-N
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Description

N¹-(4-{[4-(2-Chlorobenzoyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-chlorobenzoyl-substituted piperazine ring linked to a phenylacetamide core via a sulfonyl group.

Properties

IUPAC Name

N-[4-[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-14(24)21-15-6-8-16(9-7-15)28(26,27)23-12-10-22(11-13-23)19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXMKFRMFHALHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a phenylacetamide backbone with multiple analogues but differs in substituents on the piperazine ring and sulfonyl-linked aromatic system. Key comparisons include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Pharmacological Activity (if reported)
N¹-(4-{[4-(2-Chlorobenzoyl)piperazino]sulfonyl}phenyl)acetamide Not provided Likely C₁₉H₁₈ClN₃O₄S ~428.88* 2-Chlorobenzoyl-piperazine, sulfonyl-linked phenylacetamide Not explicitly reported (inference from analogues)
N-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide 175201-44-2 C₁₂H₁₃N₃O₅S 311.31 3,5-Dioxopiperazine ring; lacks benzoyl group Not reported
N-[4-(sec-Butyl)phenyl]-2-[4-(4-nitrophenyl)piperazino]acetamide 882080-97-9 C₂₂H₂₈N₄O₃ 396.48 4-Nitrophenyl-piperazine; sec-butyl substituent on phenylacetamide Not reported
2-(4-Chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}ethyl)acetamide 548438-13-7 C₂₂H₂₅Cl₂N₃O₂ 434.36 Bis-aryl chlorophenyl groups; ethyl-piperazine linkage Not reported
N-(4-Cyclohexylphenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide 329080-38-8 C₂₇H₃₅N₃O 417.59 Cyclohexylphenyl group; propenyl-piperazine substituent Not reported

Notes:

  • *Estimated molar mass based on structural formula.
  • Pharmacological data for the target compound is inferred from structurally related N-phenylacetamide sulphonamides (e.g., analgesic activity in compound 35 ).

Pharmacological Activity Trends

  • Analgesic Activity : Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) demonstrated analgesic efficacy comparable to paracetamol, highlighting the importance of the piperazine-sulfonyl-phenylacetamide scaffold . The target compound’s 2-chlorobenzoyl group may enhance receptor binding or metabolic stability compared to methyl-piperazine derivatives.

Physicochemical Properties

  • Solubility : While direct data for the target compound is unavailable, N-(4-chlorophenyl)acetamide (CAS 1412) has documented aqueous solubility, indicating halogenation’s impact on hydrophobicity .
  • Crystallography: Analogues like N-[4-(Morpholinodiazenyl)phenyl]acetamide exhibit altered bond angles due to sp² hybridization, which may influence stability and bioavailability .

Key Research Findings

Structural-Activity Relationship (SAR) :

  • Substitution at the piperazine ring (e.g., 2-chlorobenzoyl vs. 3,5-dioxo groups) significantly modulates bioactivity. Electron-withdrawing groups (e.g., nitro in ) may enhance target engagement but reduce solubility.
  • Sulfonyl linkages improve metabolic stability compared to thioether or amine-based connectors .

Synthetic Accessibility :

  • Copper-catalyzed synthesis methods for aryl sulfonamides (e.g., compound 4o–4z ) could be adapted for the target compound, though the 2-chlorobenzoyl group may require specialized coupling reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
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N~1~-(4-{[4-(2-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

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